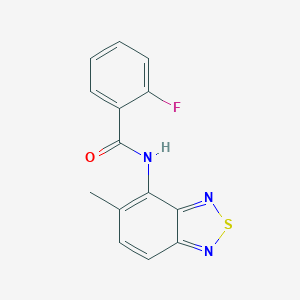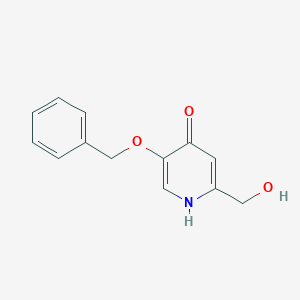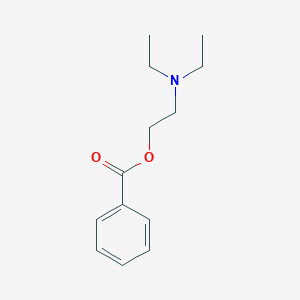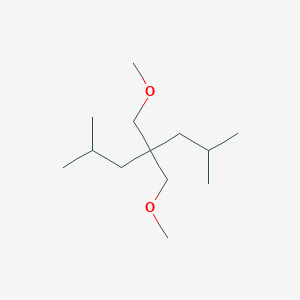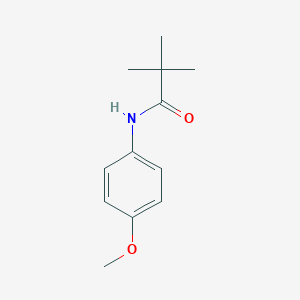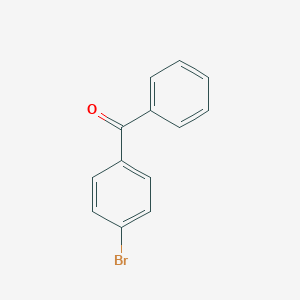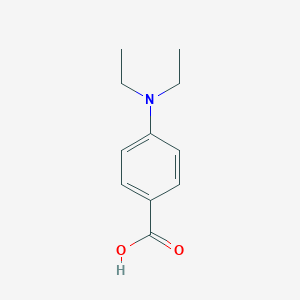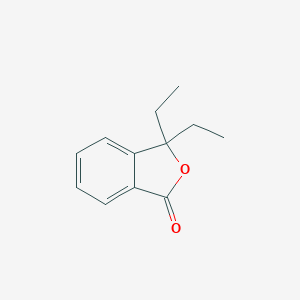
1(3H)-Isobenzofuranone, 3,3-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(3H)-Isobenzofuranone, 3,3-diethyl-, also known as diethyl phthalide, is a chemical compound that belongs to the class of phthalides. It is a colorless to pale yellow liquid with a unique odor and is widely used in the fragrance and flavor industry. Apart from its industrial applications, diethyl phthalide has drawn attention in recent years due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1(3H)-Isobenzofuranone, 3,3-diethyl- phthalide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of reactive oxygen species and reduce oxidative stress, which can contribute to the development of neurodegenerative diseases. It also has been shown to modulate the activity of various enzymes and signaling pathways involved in inflammation and cell death.
Biochemical and Physiological Effects:
Diethyl phthalide has been shown to have a range of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. It also has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl phthalide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It also has low toxicity and is generally considered safe for use in cell culture and animal models. However, its low solubility in water can limit its use in certain experiments, and its unique odor can be a potential confounding factor in behavioral studies.
Direcciones Futuras
There are several potential future directions for research on 1(3H)-Isobenzofuranone, 3,3-diethyl- phthalide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. Additionally, its potential as an antioxidant and anti-inflammatory agent in other disease states, such as cardiovascular disease and cancer, warrants further investigation. Finally, the development of novel synthesis methods and purification techniques could improve the yield and purity of 1(3H)-Isobenzofuranone, 3,3-diethyl- phthalide and expand its potential applications.
Métodos De Síntesis
Diethyl phthalide can be synthesized through various methods, including the reaction of phthalic anhydride with ethanol in the presence of a catalyst or the reaction of phthalic acid with ethanol under acidic conditions. The yield and purity of the compound can be improved by using different reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
Diethyl phthalide has been studied extensively for its potential therapeutic properties. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective effects in various in vitro and in vivo models. In addition, it has been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and stroke.
Propiedades
Número CAS |
4770-31-4 |
|---|---|
Nombre del producto |
1(3H)-Isobenzofuranone, 3,3-diethyl- |
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
3,3-diethyl-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O2/c1-3-12(4-2)10-8-6-5-7-9(10)11(13)14-12/h5-8H,3-4H2,1-2H3 |
Clave InChI |
UPWLZDAZAZFPKZ-UHFFFAOYSA-N |
SMILES |
CCC1(C2=CC=CC=C2C(=O)O1)CC |
SMILES canónico |
CCC1(C2=CC=CC=C2C(=O)O1)CC |
Solubilidad |
0.00 M |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide](/img/structure/B181516.png)

